molecular formula C7H16N2O2S B13183765 N-(Pyrrolidin-3-yl)propane-1-sulfonamide

N-(Pyrrolidin-3-yl)propane-1-sulfonamide

Cat. No.: B13183765
M. Wt: 192.28 g/mol
InChI Key: ZWKQUCJFDUBTGP-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)propane-1-sulfonamide: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)propane-1-sulfonamide typically involves the reaction of pyrrolidine with propane sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: N-(Pyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(Pyrrolidin-3-yl)propane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on cellular processes. It serves as a model compound to investigate the interactions between sulfonamides and biological targets .

Medicine: Its structure can be modified to create derivatives with enhanced pharmacological properties .

Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. Its reactivity and stability make it suitable for use in large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, leading to increased biological activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-(Pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
  • N-(Pyrrolidin-3-yl)butane-1-sulfonamide
  • N-(Pyrrolidin-3-yl)ethane-1-sulfonamide

Comparison: this compound is unique due to its specific combination of the pyrrolidine ring and propane sulfonamide group. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the length of the carbon chain in the sulfonamide group can influence the compound’s solubility, reactivity, and biological activity .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-pyrrolidin-3-ylpropane-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7-3-4-8-6-7/h7-9H,2-6H2,1H3

InChI Key

ZWKQUCJFDUBTGP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCNC1

Origin of Product

United States

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